3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione is a complex organic compound characterized by its unique structure, which includes a triazole ring and various functional groups
Preparation Methods
The synthesis of 3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxy group: This step involves the reaction of the triazole intermediate with 4-chloro-5-methyl-2-propan-2-ylphenol under suitable conditions.
Addition of the allyl group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and allyl groups, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
2-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-3-[2-(diethylamino)ethyl]-1,2-dihydroquinazolin-4-one: This compound shares a similar phenoxy group but differs in its overall structure and functional groups.
2-chloro-2-methylpropane: Although structurally simpler, this compound shares the chloro and methyl groups.
Properties
IUPAC Name |
3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-10(2)8-21-16(19-20-17(21)23)9-22-15-6-12(5)14(18)7-13(15)11(3)4/h6-7,11H,1,8-9H2,2-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMAXRYGDAPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=NNC(=S)N2CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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